(2E)-N'-[(4-bromo-2-methylphenoxy)acetyl]-3-(furan-2-yl)prop-2-enehydrazide
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Overview
Description
N’-[(4-bromo-2-methylphenoxy)acetyl]-3-(2-furyl)acrylohydrazide is a complex organic compound with a unique structure that combines a brominated phenoxy group, a furan ring, and an acrylhydrazide moiety. This compound is of interest in various fields of scientific research due to its potential biological activities and its role as an intermediate in organic synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-[(4-bromo-2-methylphenoxy)acetyl]-3-(2-furyl)acrylohydrazide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Acetylation: The brominated phenoxy compound is then acetylated using acetic anhydride or acetyl chloride in the presence of a base such as pyridine.
Hydrazide Formation: The acetylated product is reacted with hydrazine hydrate to form the hydrazide derivative.
Furan Ring Introduction:
Industrial Production Methods
Industrial production of N’-[(4-bromo-2-methylphenoxy)acetyl]-3-(2-furyl)acrylohydrazide may involve optimization of the above synthetic route to improve yield and purity. This can include the use of catalysts, optimized reaction conditions, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
N’-[(4-bromo-2-methylphenoxy)acetyl]-3-(2-furyl)acrylohydrazide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The bromine atom in the phenoxy ring can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Sodium methoxide in methanol for nucleophilic substitution.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted phenoxy derivatives.
Scientific Research Applications
N’-[(4-bromo-2-methylphenoxy)acetyl]-3-(2-furyl)acrylohydrazide has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development and as a pharmacological agent.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N’-[(4-bromo-2-methylphenoxy)acetyl]-3-(2-furyl)acrylohydrazide involves its interaction with specific molecular targets and pathways. The compound may act by:
Binding to Enzymes: Inhibiting or activating specific enzymes involved in metabolic pathways.
Interacting with DNA: Modulating gene expression and affecting cellular processes.
Disrupting Cell Membranes: Altering membrane integrity and function.
Comparison with Similar Compounds
N’-[(4-bromo-2-methylphenoxy)acetyl]-3-(2-furyl)acrylohydrazide can be compared with other similar compounds, such as:
N’-[(4-chloro-2-methylphenoxy)acetyl]-3-(2-furyl)acrylohydrazide: Similar structure but with a chlorine atom instead of bromine.
N’-[(4-bromo-2-methylphenoxy)acetyl]-3-(2-thienyl)acrylohydrazide: Similar structure but with a thiophene ring instead of a furan ring.
The uniqueness of N’-[(4-bromo-2-methylphenoxy)acetyl]-3-(2-furyl)acrylohydrazide lies in its specific combination of functional groups, which imparts distinct chemical and biological properties.
Properties
Molecular Formula |
C16H15BrN2O4 |
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Molecular Weight |
379.20 g/mol |
IUPAC Name |
(E)-N'-[2-(4-bromo-2-methylphenoxy)acetyl]-3-(furan-2-yl)prop-2-enehydrazide |
InChI |
InChI=1S/C16H15BrN2O4/c1-11-9-12(17)4-6-14(11)23-10-16(21)19-18-15(20)7-5-13-3-2-8-22-13/h2-9H,10H2,1H3,(H,18,20)(H,19,21)/b7-5+ |
InChI Key |
PPCKASBIVYWOSA-FNORWQNLSA-N |
Isomeric SMILES |
CC1=C(C=CC(=C1)Br)OCC(=O)NNC(=O)/C=C/C2=CC=CO2 |
Canonical SMILES |
CC1=C(C=CC(=C1)Br)OCC(=O)NNC(=O)C=CC2=CC=CO2 |
Origin of Product |
United States |
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